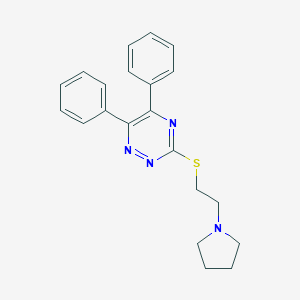![molecular formula C9H10N6O2S B276367 N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276367.png)
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea, also known as NSC 109555, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Mechanism of Action
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 works by inhibiting thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to a decrease in the production of thymidine, which is required for DNA synthesis. As a result, the cancer cells are unable to replicate and eventually undergo cell death.
Biochemical and Physiological Effects
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. In addition to inhibiting thymidylate synthase, N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 is its potency as a thymidylate synthase inhibitor. This makes it an attractive candidate for further research and potential clinical use. However, one of the limitations of N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 is its toxicity, which can limit its use in lab experiments.
Future Directions
There are several future directions for the research of N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555. One direction is to explore its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to optimize the synthesis method of N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 to improve its yield and reduce its toxicity.
Conclusion
In conclusion, N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 is a promising compound that has shown potential as an anticancer agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to explore its potential use in combination with other anticancer agents and in the treatment of other diseases.
Synthesis Methods
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 can be synthesized through a multistep process that involves the reaction of 2,4-diamino-5-cyanopyrimidine with thionyl chloride, followed by the reaction with N-acetylcysteine methyl ester and then with methyl isocyanate. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 has been extensively studied for its potential use as an anticancer agent. Thymidylate synthase is overexpressed in many types of cancer cells, and its inhibition can lead to cell death. N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including colon, breast, and lung cancer.
properties
Molecular Formula |
C9H10N6O2S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H10N6O2S/c1-12-8(17)14-6(16)4-18-9-13-3-5(2-10)7(11)15-9/h3H,4H2,1H3,(H2,11,13,15)(H2,12,14,16,17) |
InChI Key |
BZXTYVDTLFDMEL-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC=C(C(=N1)N)C#N |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=NC=C(C(=N1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276285.png)

![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[(2-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276290.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B276294.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)
![N-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276297.png)
![4-Ethoxy-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276299.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)